3-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid
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Overview
Description
3-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid is a chemical compound with the molecular formula C14H9BrN2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a 6-bromo-1H-1,3-benzodiazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Bromination: The benzodiazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Coupling with Benzoic Acid: The brominated benzodiazole is then coupled with benzoic acid or its derivatives using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzodiazole ring can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Coupling: EDCI or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-(6-amino-1H-1,3-benzodiazol-2-yl)benzoic acid or 3-(6-thio-1H-1,3-benzodiazol-2-yl)benzoic acid can be formed.
Coupling Products: Amides, esters, or other derivatives of this compound.
Scientific Research Applications
3-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,3-benzodiazol-1-yl)benzoic acid: Lacks the bromine atom, which may affect its reactivity and binding properties.
3-(6-chloro-1H-1,3-benzodiazol-2-yl)benzoic acid: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical and biological properties.
3-(6-methyl-1H-1,3-benzodiazol-2-yl)benzoic acid: Contains a methyl group instead of bromine, affecting its steric and electronic properties.
Uniqueness
The presence of the bromine atom in 3-(6-bromo-1H-1,3-benzodiazol-2-yl)benzoic acid makes it unique compared to its analogs. Bromine can participate in specific interactions such as halogen bonding, which can enhance its binding affinity and selectivity in biological systems. Additionally, the bromine atom can be a useful handle for further functionalization through substitution reactions.
Properties
Molecular Formula |
C14H9BrN2O2 |
---|---|
Molecular Weight |
317.14 g/mol |
IUPAC Name |
3-(6-bromo-1H-benzimidazol-2-yl)benzoic acid |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-4-5-11-12(7-10)17-13(16-11)8-2-1-3-9(6-8)14(18)19/h1-7H,(H,16,17)(H,18,19) |
InChI Key |
AWDGNXZOMQMFEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC3=C(N2)C=C(C=C3)Br |
Origin of Product |
United States |
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